1-(9H-carbazol-9-yl)ethanone

Overview

Description

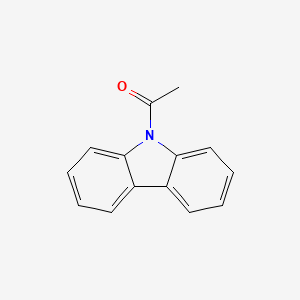

1-(9H-Carbazol-9-yl)ethanone (CAS: 3215-37-0), also known as 3-acetylcarbazole, is a carbazole derivative with the molecular formula C₁₄H₁₁NO and a molecular weight of 209.24 g/mol . It is synthesized via N-acylation of carbazole with chloroacetyl chloride, forming a key intermediate for further functionalization . The compound features an acetyl group (-COCH₃) at the 3-position of the carbazole ring, which enhances its electron-withdrawing properties and reactivity. This structural motif is critical in medicinal chemistry and materials science, particularly in the development of antioxidants, α-glucosidase inhibitors, and fluorescent probes .

Preparation Methods

Direct N-Acylation of Carbazole with Acetylating Agents

Synthesis via Chloroacetyl Chloride Intermediate

A common and well-documented approach starts with carbazole undergoing N-acylation with chloroacetyl chloride to form 1-(9H-carbazol-9-yl)-2-chloroethanone, which can be further transformed or purified.

- Procedure : Carbazole (2 mmol) is dissolved in dry acetone and refluxed with chloroacetyl chloride (2.2 mmol) for approximately 4 hours. Triethylamine is often used as a base to neutralize HCl formed during the reaction. The progress is monitored by TLC.

- Isolation : After reaction completion, the mixture is quenched with ice-cold water, extracted with diethyl ether, and purified by recrystallization.

- Yield and Purity : High yields (~90%) with melting points consistent with literature values (~110-112 °C) are reported.

- Characterization : Confirmed by IR (carbonyl stretch ~1690 cm⁻¹), ^1H NMR (aromatic protons and methyl singlet), and ^13C NMR (carbonyl carbon ~170 ppm) spectroscopy.

This intermediate is a versatile precursor for further derivatization but can also be hydrolyzed or reduced to yield 1-(9H-carbazol-9-yl)ethanone directly.

Direct Acetylation Using Acetic Anhydride or Acetyl Chloride

Though less commonly detailed for this specific compound, direct acetylation of carbazole nitrogen using acetyl chloride or acetic anhydride under controlled conditions is a plausible route, but it often requires stringent control to avoid over-acylation or side reactions.

Alkylation of Carbazole Followed by Oxidation or Hydrolysis

Alkylation with Ethyl Bromoacetate and Subsequent Hydrolysis

An alternative synthetic route involves:

- Step 1 : Deprotonation of carbazole with sodium hydride in DMF, followed by alkylation with ethyl bromoacetate at 0 °C to room temperature over 24 hours, yielding ethyl 2-(9H-carbazol-9-yl)acetate.

- Step 2 : Hydrolysis or hydrazinolysis of the ester to the corresponding acetohydrazide or acid, which can be further modified.

- Step 3 : Conversion to this compound by controlled hydrolysis or reduction steps.

Preparation of this compound via Direct Acetylation in Organic Solvents

A straightforward method reported involves dissolving carbazole in organic solvents such as ethanol or acetone and reacting it with acetylating agents under reflux conditions.

- Example : Carbazole is refluxed with chloroacetyl chloride in dry acetone for 4 hours to yield 1-(9H-carbazol-9-yl)-2-chloroethanone, which upon further treatment with hydrazine or other nucleophiles can be converted to ethanone derivatives.

Formulation and Purification Details

- The compound is typically purified by recrystallization from ethanol or aqueous ethanol.

- Melting points are consistently reported around 109-112 °C, confirming purity.

- Spectroscopic data (^1H NMR, ^13C NMR, IR) align with expected values for the ethanone structure.

- Physical methods such as vortexing, ultrasound, or hot water baths are used to ensure solubility and clarity during formulation preparation for biological assays.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| 1 | Carbazole | Chloroacetyl chloride, triethylamine, reflux in acetone (4 hr) | 1-(9H-carbazol-9-yl)-2-chloroethanone | ~90 | Recrystallization (EtOH) | Versatile intermediate for further synthesis |

| 2 | Carbazole + NaH | Ethyl bromoacetate, DMF, 0 °C to RT, 24 hr | Ethyl 2-(9H-carbazol-9-yl)acetate | 93 | Recrystallization (isopropanol) | Allows further hydrazide and acetone derivatives |

| 3 | Carbazole + chloroacetyl chloride | Reflux in acetone (4 hr) | 1-(9H-carbazol-9-yl)-2-chloroethanone | High | Recrystallization | Followed by hydrazine reaction for derivatives |

| 4 | 1-(9H-carbazol-9-yl)-2-chloroethanone | Hydrazine hydrate in ethanol/dioxane | 1-(9H-Carbazol-9-yl)-2-hydrazinylethanone | 81 | Recrystallization | Intermediate for further functionalization |

Research Findings and Optimization Notes

- Reaction times vary from 3 to 24 hours depending on the method and reagents.

- Solvent choice (acetone, ethanol, DMF) affects yield and purity.

- Use of bases like triethylamine or sodium hydride is critical for efficient N-acylation or alkylation.

- Purification by recrystallization is preferred for obtaining analytically pure material.

- Spectroscopic characterization confirms the structure and purity, essential for downstream biological evaluation.

Chemical Reactions Analysis

1-(9H-carbazol-9-yl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbazole-9-carboxylic acid.

Reduction: It can be reduced to form carbazole-9-ethanol.

Substitution: It can undergo substitution reactions where the ethanone group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

1-(9H-Carbazol-9-yl)ethanone serves as an intermediate in the synthesis of various organic compounds, particularly in the development of carbazole derivatives . These derivatives are crucial in producing dyes , polymers , and materials used in optoelectronics . The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Applications

The biological activities of this compound have been extensively studied, revealing its potential as an antimicrobial agent and an anticancer drug . Research indicates that carbazole derivatives can exhibit a range of biological effects, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities.

Antimicrobial Properties

Studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. For example:

- Case Study 1 : A study reported that certain carbazole derivatives displayed potent activity against antibiotic-resistant bacteria, indicating their potential use in developing new antimicrobial agents.

Anticancer Potential

Research has also focused on the compound's anticancer properties:

- Case Study 2 : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (MCF-7), with an IC50 value around 25 µM after 48 hours of treatment. This suggests its potential role in cancer therapy.

Medical Applications

In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating diseases such as diabetes and cancer. The compound's ability to modulate biochemical pathways involved in disease processes makes it a candidate for further research into drug development.

Industrial Applications

The industrial applications of this compound primarily revolve around its use in the production of photosensitive dyes and materials for optoelectronic devices . Its photoinitiating properties make it suitable for radical photo-polymerization processes, enhancing its utility in coatings and adhesives.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Key role in developing dyes and polymers |

| Biology | Antimicrobial and anticancer agent | Effective against antibiotic-resistant bacteria |

| Medicine | Potential therapeutic agent | Promising results in inhibiting cancer cell growth |

| Industry | Production of photosensitive materials | Utilized in optoelectronic devices |

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)ethanone involves its interaction with various molecular targets and pathways. For example, its antioxidant properties allow it to act as a radical scavenger, reducing oxidative stress in biological systems . Additionally, it can modulate endothelial nitric oxide production, which plays a role in vascular health .

Comparison with Similar Compounds

The following table and analysis compare 1-(9H-carbazol-9-yl)ethanone with structurally related carbazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Alkyl Chain Modifications: The addition of alkyl chains (e.g., octyl, hexyl) at the N9 position significantly increases lipophilicity. For example, 1-(9-hexyl-9H-carbazol-3-yl)ethanone has a logP of 5.91, compared to 3.90 for the parent compound . This enhances solubility in organic solvents and bioavailability . Longer alkyl chains (e.g., octyl vs.

- Electron-Withdrawing Groups: Chloro substitution at the 3-position (1-(3-chloro-9H-carbazol-9-yl)ethanone) increases molecular stability and may enhance binding to hydrophobic enzyme pockets . Acetyl groups at the 3-position promote electron withdrawal, facilitating charge transfer in optoelectronic materials .

Biological Activity

1-(9H-Carbazol-9-yl)ethanone, a compound derived from carbazole, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₁NO and features a carbazole structure with an ethanone functional group. This unique combination contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, including Gram-positive bacteria, demonstrating effective minimum inhibitory concentrations (MICs) ranging from 15.62 to 125 μM .

- Antitumor Activity : Research suggests that carbazole derivatives, including this compound, may inhibit topoisomerase I, an enzyme crucial for DNA replication. Inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells. Molecular docking studies have shown that certain derivatives exhibit binding affinities comparable to established anticancer drugs like Adriamycin.

- Antioxidant Properties : The antioxidant potential of this compound has been investigated, indicating its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound's ability to inhibit topoisomerase I leads to disrupted DNA replication in cancer cells, promoting cell death.

- Antimicrobial Mechanism : Its antibacterial effect is likely due to interference with protein synthesis pathways and disruption of nucleic acid production in bacteria .

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells, which is crucial for preventing various diseases.

Table 1: Summary of Biological Activities

Applications in Medicine

Given its diverse biological activities, this compound shows promise in various medical applications:

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Cancer Therapeutics : Its ability to inhibit key enzymes involved in cancer cell proliferation suggests potential use as an anticancer agent.

- Anti-inflammatory Drugs : Further exploration into its anti-inflammatory properties could lead to new treatments for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(9H-carbazol-9-yl)ethanone?

The primary synthesis involves Friedel-Crafts acylation of carbazole using acetylating agents. A common method employs carbazole and 4-fluoroacetophenone in dimethyl sulfoxide (DMSO) with K₂CO₃ as a base at 135°C overnight, yielding the product after recrystallization . Alternative routes include palladium-catalyzed coupling, such as reacting 4-bromoacetophenone with carbazole in xylene using Pd(OAc)₂ and tri-tert-butylphosphine, achieving moderate yields (~35–67%) .

Q. How is this compound characterized post-synthesis?

Structural confirmation relies on ¹H-NMR spectroscopy, with key peaks for the acetyl group (δ ~2.71 ppm) and aromatic protons (δ 7.32–8.28 ppm) . Crystallographic refinement using SHELX software (e.g., SHELXL) is critical for resolving molecular geometry, especially for derivatives with complex substituents .

Q. What safety precautions are necessary when handling this compound?

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include wearing gloves, eye protection, and working in a fume hood. Avoid inhalation of dust and ensure proper waste disposal .

Advanced Research Questions

Q. How can regioselective acylation of carbazole be optimized for higher yields?

Regioselectivity is influenced by reaction conditions and catalysts. For example, AlCl₃ in dichloromethane facilitates electrophilic substitution at the carbazole’s reactive positions. Sequential acylation with mesitylene-2-carboxylic acid chloride followed by benzoyl chloride under controlled temperatures (0–20°C) achieves selective multi-substitution, albeit with reduced yields (~21%) due to steric hindrance .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for derivatives?

Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational barriers in solution). Using high-resolution crystallography (SHELXL) and temperature-dependent NMR studies can resolve such conflicts. For instance, SHELX refinement confirmed the planar geometry of acetylated carbazole derivatives, aligning with NMR coupling constants .

Q. How are computational methods integrated into the design of carbazole-based α-glucosidase inhibitors?

Derivatives like 2-(4-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone are designed via click chemistry. Docking simulations (e.g., AutoDock Vina) predict binding to α-glucosidase’s active site, guiding synthesis. Experimental validation involves enzyme inhibition assays (IC₅₀ = 1.0 µM), outperforming acarbose controls .

Q. What challenges arise in scaling up multi-step syntheses of carbazole derivatives?

Key issues include low yields in coupling steps (e.g., Pd-catalyzed reactions) and purification complexities. Optimizing ligand systems (e.g., tri-tert-butylphosphine) and solvent choice (e.g., DMF vs. xylene) improves efficiency. For example, replacing K₂CO₃ with NaOH in ethanol during Williamson ether synthesis increased yields from 45% to 51% .

Q. Methodological Considerations

Q. How is SHELX software applied in refining carbazole derivative structures?

SHELXL refines X-ray diffraction data by modeling anisotropic displacement parameters and validating hydrogen bonding networks. For example, it resolved torsional angles in 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone, confirming steric effects on planarity .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Powder XRD and DSC (Differential Scanning Calorimetry) identify polymorphs. Variable-temperature ¹³C solid-state NMR further distinguishes conformational isomers, critical for optimizing material properties in OLED applications .

Properties

IUPAC Name |

1-carbazol-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADSTRJVECIIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205989 | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-39-0, 27236-49-3 | |

| Record name | 9-Acetyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC231304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 574-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Acetylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ACETYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J45K05W8L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.